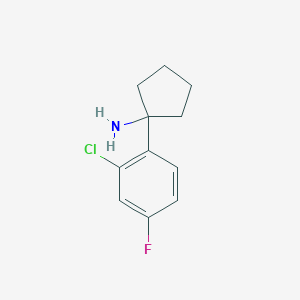
1-Cyclohexanecarbonyl-1,4-diazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexanecarbonyl-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes. It is characterized by its molecular formula C12H23ClN2O and a molecular weight of 246.78 g/mol . This compound is of significant interest due to its potential biological activity and various applications in different fields.
Preparation Methods
The synthesis of 1-Cyclohexanecarbonyl-1,4-diazepane hydrochloride can be achieved through several methods. One notable approach involves intramolecular asymmetric reductive amination catalyzed by imine reductase enzymes . This method is particularly efficient for producing chiral 1,4-diazepanes with high enantiomeric excess. The reaction conditions typically involve the use of specific imine reductase enzymes, which can be optimized through mutagenesis to improve catalytic efficiency .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
1-Cyclohexanecarbonyl-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions can occur, where functional groups on the diazepane ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclohexanecarbonyl-1,4-diazepane hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a subject of study in various biological assays.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclohexanecarbonyl-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Cyclohexanecarbonyl-1,4-diazepane hydrochloride can be compared with other diazepane derivatives. Similar compounds include:
1,4-Diazepane: A simpler structure without the cyclohexanecarbonyl group.
1-Benzyl-1,4-diazepane: Contains a benzyl group instead of a cyclohexanecarbonyl group.
1-Methyl-1,4-diazepane: Features a methyl group in place of the cyclohexanecarbonyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H23ClN2O |
|---|---|
Molecular Weight |
246.78 g/mol |
IUPAC Name |
cyclohexyl(1,4-diazepan-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14;/h11,13H,1-10H2;1H |
InChI Key |
LWQBCHUTSKKSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745090.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745091.png)

![3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11745101.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11745103.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11745104.png)


![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one hydrochloride](/img/structure/B11745110.png)
![Ethyl 3-[(1,3-benzoxazol-6-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B11745126.png)

![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11745134.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11745138.png)

